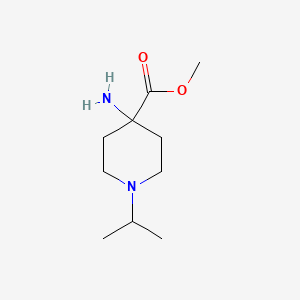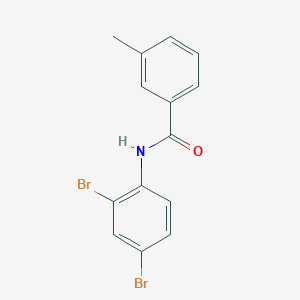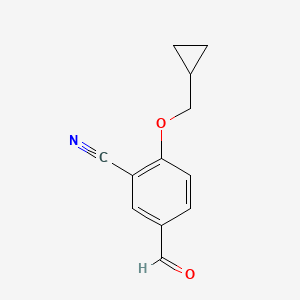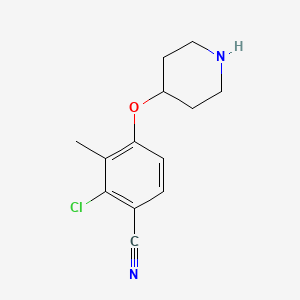
N-Me-D-Lys(Boc)-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D-lysine (tert-butoxycarbonyl)-methyl ester hydrochloride, commonly referred to as N-Me-D-Lys(Boc)-OMe.HCl, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and biochemical research due to its unique structural properties, which include a methylated amino group and a protected lysine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Lys(Boc)-OMe.HCl typically involves several key steps:
Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The protected lysine is then subjected to methylation. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The carboxyl group of the lysine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Me-D-Lys(Boc)-OMe.HCl can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Methylation and Demethylation: The methyl group on the amino group can be modified through methylation or demethylation reactions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used for ester hydrolysis.
Methylation Agents: Methyl iodide or dimethyl sulfate are used for methylation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-D-lysine.
Carboxylic Acid: Hydrolysis of the ester group yields N-methyl-D-lysine carboxylic acid.
Applications De Recherche Scientifique
N-Me-D-Lys(Boc)-OMe.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biochemical Research: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medical Research: It is employed in the development of pharmaceuticals, including drugs targeting specific proteins and enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Me-D-Lys(Boc)-OMe.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the Boc group is removed, the amino group can participate in various biochemical reactions, including peptide bond formation.
Comparaison Avec Des Composés Similaires
N-Me-D-Lys(Boc)-OMe.HCl can be compared with other lysine derivatives, such as:
N-Boc-Lysine: Similar in structure but lacks the methyl group on the amino group.
N-Me-Lysine: Lacks the Boc protecting group and the ester group.
N-Boc-D-Lysine: Similar but without the methylation on the amino group.
The uniqueness of this compound lies in its combination of a protected amino group, a methylated amino group, and an esterified carboxyl group, making it highly versatile in peptide synthesis and biochemical research.
Propriétés
Formule moléculaire |
C13H27ClN2O4 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1 |
Clé InChI |
UHWJQMUZWPIJCA-HNCPQSOCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)







![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)
amine](/img/structure/B12088355.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
